molecular formula C20H21ClO4 B023405 Fenofibrate-d6 CAS No. 1092484-56-4

Fenofibrate-d6

Numéro de catalogue: B023405
Numéro CAS: 1092484-56-4
Poids moléculaire: 366.9 g/mol
Clé InChI: YMTINGFKWWXKFG-LIJFRPJRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L'inhibiteur de PTP I est un composé connu pour sa capacité à inhiber les protéines tyrosine phosphatases (PTP). Les protéines tyrosine phosphatases sont des enzymes qui éliminent les groupes phosphate des résidus tyrosine phosphorylés sur les protéines, jouant un rôle crucial dans la régulation des processus cellulaires tels que la croissance cellulaire, la différenciation et le métabolisme. L'inhibiteur de PTP I a été étudié pour ses applications thérapeutiques potentielles dans diverses maladies, notamment le diabète, le cancer et les maladies neurodégénératives .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'inhibiteur de PTP I implique plusieurs étapes, en commençant par la préparation d'intermédiaires clés. La voie de synthèse comprend généralement les étapes suivantes :

Méthodes de production industrielle

La production industrielle de l'inhibiteur de PTP I suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et minimiser les impuretés. Des techniques telles que les réacteurs à flux continu et les plateformes de synthèse automatisées sont utilisées pour améliorer l'efficacité et la mise à l'échelle .

Analyse Des Réactions Chimiques

Types de réactions

L'inhibiteur de PTP I subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'inhibiteur de PTP I avec des groupes fonctionnels modifiés, qui peuvent être étudiés plus avant pour leurs activités biologiques .

Applications de la recherche scientifique

L'inhibiteur de PTP I a une large gamme d'applications dans la recherche scientifique :

    Chimie : Utilisé comme outil pour étudier les processus de phosphorylation et de déphosphorylation des protéines.

    Biologie : Investigated pour son rôle dans la régulation des voies de signalisation cellulaire et son potentiel comme agent thérapeutique.

    Médecine : Exploré pour son potentiel à traiter des maladies telles que le diabète, le cancer et les maladies neurodégénératives en modulant l'activité des PTP.

    Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les PTP

Mécanisme d'action

L'inhibiteur de PTP I exerce ses effets en se liant au site actif des protéines tyrosine phosphatases, inhibant ainsi leur activité enzymatique. Cette inhibition empêche la déphosphorylation des résidus tyrosine sur les protéines, conduisant à des voies de signalisation cellulaire modifiées. Les cibles moléculaires de l'inhibiteur de PTP I comprennent diverses PTP impliquées dans des processus cellulaires clés, telles que PTP1B et TC-PTP. En inhibant ces enzymes, l'inhibiteur de PTP I peut moduler les voies liées à la croissance cellulaire, à la différenciation et au métabolisme .

Applications De Recherche Scientifique

Analytical Applications

Internal Standard in Quantification:
Fenofibrate-d6 serves as an internal standard in the quantification of fenofibrate using techniques such as Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The deuterated compound helps improve the accuracy and reliability of analytical results by compensating for variability in sample preparation and instrument performance .

Pharmacokinetic Studies:
Due to its stable isotopic labeling, this compound is extensively utilized in pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion (ADME) of fenofibrate in biological systems. This application is crucial for understanding the drug's behavior in vivo, which can inform dosage recommendations and therapeutic efficacy .

Clinical Research Applications

Treatment of Dyslipidemia:
Fenofibrate is primarily used to treat dyslipidemia by activating peroxisome proliferator-activated receptors (PPARs), specifically PPARα. Research involving this compound can help elucidate the mechanisms by which fenofibrate reduces triglyceride levels and increases high-density lipoprotein (HDL) cholesterol levels .

Case Study: GSD Ia Treatment:
A study demonstrated that fenofibrate significantly decreases hepatic triglycerides and glycogen levels in neonatal mice with Glycogen Storage Disease type Ia (GSD Ia). The administration of fenofibrate led to improved autophagy and β-oxidation of fatty acids, suggesting its potential as a therapeutic agent for metabolic disorders characterized by lipid accumulation . This research highlights the compound's relevance beyond traditional dyslipidemia treatment.

Mechanistic Studies

Autophagy and Metabolism:
this compound has been used in studies investigating its effects on autophagy and lipid metabolism. In particular, it has been shown to restore autophagic flux in models of impaired autophagy, such as GSD Ia mice. The compound's ability to modulate key proteins involved in autophagy (e.g., LC3-II and P62) provides insights into its cellular mechanisms .

Impact on Non-Alcoholic Fatty Liver Disease (NAFLD):
Research indicates that fenofibrate may also be beneficial in treating NAFLD due to its lipid-modulating effects. By studying this compound, researchers can better understand its role in reducing liver fat accumulation and improving liver function markers .

Safety and Efficacy Studies

Long-term Safety Profile:
Fenofibrate has an established safety profile as an FDA-approved drug. Studies using this compound can help assess long-term safety outcomes in various populations, including those with metabolic syndromes or cardiovascular diseases. This is particularly important for evaluating the risk-benefit ratio of chronic treatment regimens .

Mécanisme D'action

PTP Inhibitor I exerts its effects by binding to the active site of protein tyrosine phosphatases, thereby inhibiting their enzymatic activity. This inhibition prevents the dephosphorylation of tyrosine residues on proteins, leading to altered cellular signaling pathways. The molecular targets of PTP Inhibitor I include various PTPs involved in key cellular processes, such as PTP1B and TC-PTP. By inhibiting these enzymes, PTP Inhibitor I can modulate pathways related to cell growth, differentiation, and metabolism .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

L'inhibiteur de PTP I est unique en sa capacité à inhiber sélectivement plusieurs PTP, ce qui en fait un outil polyvalent pour l'étude de divers processus cellulaires et d'applications thérapeutiques potentielles. Contrairement à certains autres inhibiteurs, l'inhibiteur de PTP I a montré son efficacité dans la modulation de plusieurs voies de signalisation, offrant un champ d'action plus large pour la recherche et le potentiel thérapeutique .

Activité Biologique

Fenofibrate-d6 is a deuterium-labeled derivative of fenofibrate, a widely used medication primarily indicated for the management of dyslipidemia. It functions as a selective agonist for peroxisome proliferator-activated receptor alpha (PPARα), playing a crucial role in lipid metabolism. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Fenofibrate exerts its effects primarily through the activation of PPARα, which leads to several metabolic changes:

  • Increased Lipoprotein Lipase Activity : Fenofibrate enhances the activity of lipoprotein lipase, promoting the breakdown of triglycerides into free fatty acids.
  • Reduction in Triglyceride Levels : The drug significantly reduces plasma triglyceride levels by enhancing fatty acid β-oxidation and decreasing hepatic production of very-low-density lipoprotein (VLDL) .
  • Increased HDL Cholesterol : Fenofibrate also facilitates an increase in high-density lipoprotein (HDL) cholesterol levels, contributing to improved lipid profiles in patients with dyslipidemia .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound shows notable characteristics:

  • Absorption : Fenofibrate is well absorbed after oral administration, with peak plasma concentrations occurring approximately 4 to 8 hours post-dose.
  • Half-life : The terminal half-life ranges from 20 to 23 hours, allowing for once-daily dosing .
  • Bioequivalence Studies : Recent studies indicate that the bioavailability of fenofibrate can be significantly affected by food intake. For instance, under high-fat meal conditions, certain formulations showed a notable increase in absorption compared to others .

Case Studies and Experimental Data

  • Impact on Hepatic Lipid Levels :
    • In a study involving neonatal G6pc−/− mice, fenofibrate administration resulted in a rapid decrease in hepatic triglyceride and glycogen levels. This suggests potential therapeutic applications for conditions like glycogen storage disease .
    • Histological examinations revealed that fenofibrate treatment led to a significant reduction in hepatosteatosis, indicating improved liver health .
  • PPARα Activation and Peripheral Neuropathy :
    • A study demonstrated that fenofibrate could prevent paclitaxel-induced peripheral neuropathy by activating PPARα receptors in satellite glial cells. This activation was associated with increased expression of PPARα mRNA in dorsal root ganglia (DRG) and spinal cord tissues .
  • Inhibition of Cytochrome P450 Isoforms :
    • This compound has been shown to inhibit various human cytochrome P450 isoforms, with IC50 values indicating significant inhibitory effects on CYP2C19 and CYP2B6 among others. This suggests potential interactions with other medications metabolized by these enzymes .

Data Table: Summary of Biological Activities

Biological ActivityEffectReference
PPARα ActivationEnhances lipid metabolism
Reduction in TriglyceridesDecreases plasma triglyceride levels
Increased HDL LevelsElevates HDL cholesterol
Hepatic Triglyceride ReductionSignificant decrease in liver triglycerides
Inhibition of Cytochrome P450Inhibits multiple isoforms

Propriétés

IUPAC Name

propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClO4/c1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14/h5-13H,1-4H3/i3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTINGFKWWXKFG-LIJFRPJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)OC(C)C)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648850
Record name Propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-(~2~H_3_)methyl(~2~H_3_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092484-56-4
Record name Propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-(~2~H_3_)methyl(~2~H_3_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1 liter of isopropyl alcohol, 232.5 g (1 mol) of (4-chlorophenyl)(4-hydroxyphenyl)methanone, 138 g (1 mol) of potassium carbonate and 355 g (1.7 mol) of the 1-methylethyl ester of 2-bromo-2-methylpropanoic acid are introduced into a 4 liter reactor equipped with a stirrer and a condenser. The reaction medium is heated gently, with vigorous stirring, and then kept under reflux for 8 hours. About 400 ml of isopropyl alcohol are then distilled off, after which the medium is cooled, with stirring. The precipitate formed is filtered off and then washed with water in the heterogeneous phase, with shaking. It is filtered off and then washed again with 2% sodium hydroxide solution and then with water until the washings are neutral. The product is filtered off and purified by recrystallization from isopropyl alcohol to give 140 g of fenofibrate (yield=38.8%).
Quantity
232.5 g
Type
reactant
Reaction Step One
Quantity
138 g
Type
reactant
Reaction Step One
[Compound]
Name
1-methylethyl ester
Quantity
355 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Yield
38.8%

Synthesis routes and methods II

Procedure details

100 g (0.43 mol) of (4-chlorophenyl)(4-hydroxyphenyl)methanone and 165 g (0.79 mol) of the 1-methylethyl ester of 2-bromo-2-methylpropanoic acid are introduced, under a nitrogen atmosphere, into a 3-necked round-bottomed flask equipped with a stirrer and a condenser. The reaction medium is heated to 110° C. and a solution of 50 g (0.36 mol) of potassium carbonate in 50 ml of demineralized water is then added slowly over a period of 20 minutes, with distillation taking place at 100° C. The distillate separates out into 2 phases. The lower phase is recycled into the reaction medium. After heating at 110°-112° C. for 1.5 h, the reaction medium is brought to 140° C. and a temperature of 140°-145° C. is maintained for 4 hours. The reaction medium is then cooled to about 90° C. and 210 ml of 80% isopropyl alcohol are added. The mixture is then left to cool for 12 h, with stirring, after which the suspension obtained is filtered at 0° C. The precipitate is washed with 4 times 200 ml of demineralized water and then recrystallized from propan-2-ol to give 119.5 g (yield=77%) of fenofibrate.
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
1-methylethyl ester
Quantity
165 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
210 mL
Type
reactant
Reaction Step Three
Yield
77%

Synthesis routes and methods III

Procedure details

465 g (2 mol) of (4-chlorophenyl)(4-hydroxyphenyl)methanone and 815 g (3.9 mol) of the 1-methylethyl ester of 2-bromo-2-methylpropanoic acid (alternative nomenclature: isopropyl 2-bromo-2-methylpropanoate) are introduced into a 4 liter reactor equipped with a stirrer and a condenser. The medium is heated to 120° C. and 265 g (1.92 mol) of potassium carbonate are then added with the aid of a funnel for solids. The reaction medium is subsequently heated for 5 hours at 140°-145° C. and then cooled to about 100° C. It is subsequently diluted with aqueous isopropyl alcohol and then acidified with sulfuric acid. The reaction medium is then cooled to 18°-20° C. in order to crystallize the product, which is filtered off and washed with sodium hydroxide solution and then water. The product is recrystallized from isopropanol to give 605 g of fenofibrate (yield=83.9%) with a purity greater than 99.5% (determination by high pressure liquid chromatography, abbreviated to HPLC).
Quantity
465 g
Type
reactant
Reaction Step One
[Compound]
Name
1-methylethyl ester
Quantity
815 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
265 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
83.9%

Synthesis routes and methods IV

Procedure details

1 kg (3.14 mol) of fenofibric acid (II), 500 ml of dimethyl sulfoxide and 1 l of isopropyl acetate were charged into a jacketed 5 l reactor under nitrogen. 433.5 g (3.14 mol) of potassium carbonate were then added, with stirring at ambient temperature, and the reaction mixture was brought to 85-90° C. for 45 min. The temperature of the reaction mixture was subsequently reduced to approximately 80° C. and 354 ml (3.77 mol) of 2-bromopropane and then 100 ml of isopropyl acetate were added over a period of 50 min. The mixture was kept stirring at 85-95° C. for 5 hours and then slightly cooled to approximately 80° C. In-process monitoring showed that the degree of conversion to give fenofibrate was approximately 99.5%. The content of the reactor was hot-filtered and the salts separated on the filter were washed with 1 l of isopropyl acetate, which was combined with the filtrate. The isolated salts, which essentially comprise potassium bromide, were dried and kept for recycling. The filtrate was concentrated under reduced pressure while maintaining a bulk temperature of approximately 80° C., and of 95° C. at the end of concentrating. After removal of the solvents, 2.27 l of isopropanol and 455 ml of pure water were added. The mixture was brought to gentle reflux for 10 min and then hot-filtered. Under stirring, the filtrate was slowly cooled down to a temperature of 0° C. The crystallized fenofibrate was separated by filtration on a filtering device, washed on the filtering device with approximately 500 ml of ice-cold isopropanol and then dried under vacuum at 45-50° C. 1075 g of fenofibrate with a purity of greater than 99.5% and comprising no impurity at a level of greater than 0.05% were thus obtained (yield=94.9%).
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
433.5 g
Type
reactant
Reaction Step Two
Quantity
354 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenofibrate-d6
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Fenofibrate-d6
Reactant of Route 3
Reactant of Route 3
Fenofibrate-d6
Reactant of Route 4
Reactant of Route 4
Fenofibrate-d6
Reactant of Route 5
Reactant of Route 5
Fenofibrate-d6
Reactant of Route 6
Reactant of Route 6
Fenofibrate-d6

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.